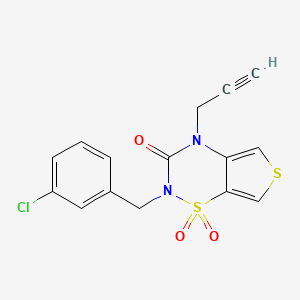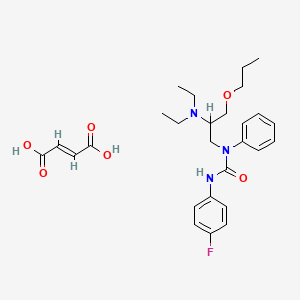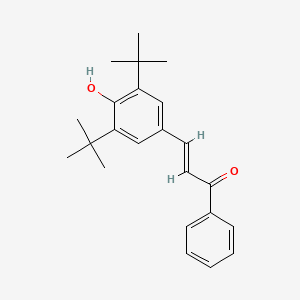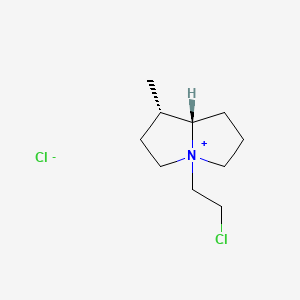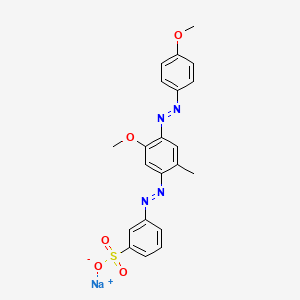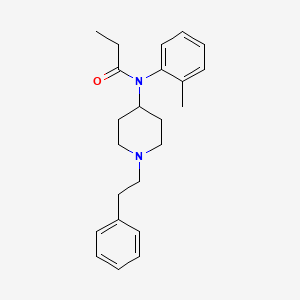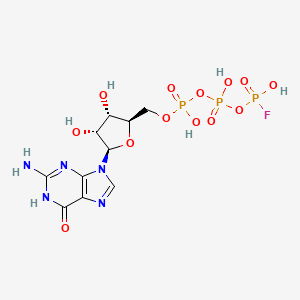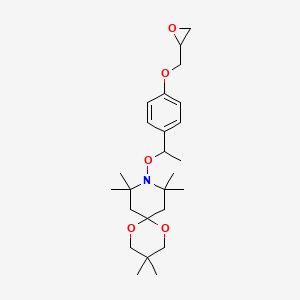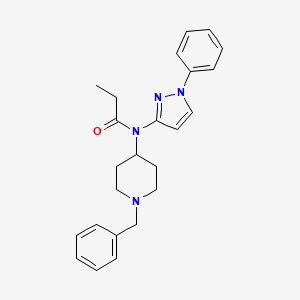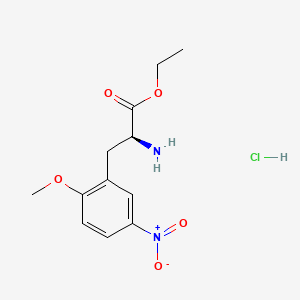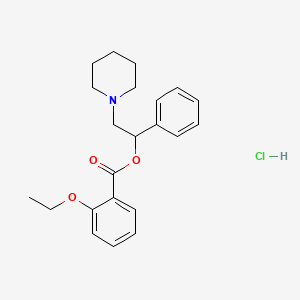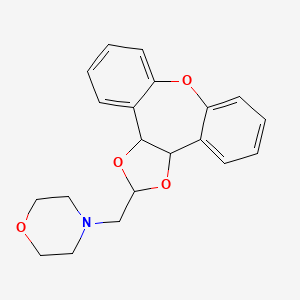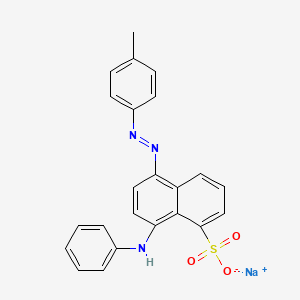
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing textiles and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt typically involves a multi-step process:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.
Pathways Involved: It can affect cellular pathways by modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt
- 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, monosodium salt
Uniqueness
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific color properties and reactivity are required.
Properties
CAS No. |
71598-20-4 |
|---|---|
Molecular Formula |
C23H18N3NaO3S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
sodium;8-anilino-5-[(4-methylphenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C23H19N3O3S.Na/c1-16-10-12-18(13-11-16)25-26-20-14-15-21(24-17-6-3-2-4-7-17)23-19(20)8-5-9-22(23)30(27,28)29;/h2-15,24H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
QUIAYCMFHUOTFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=C(C=C2)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


